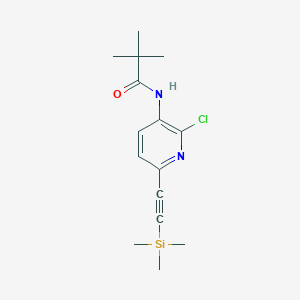
N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide
説明
N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide (NCTPE) is a novel small molecule that has been studied for its potential applications in the fields of biochemistry and physiology. NCTPE is a member of the pivalamide family, which are compounds composed of a pivalic acid backbone and an amide group attached to the side chain. NCTPE is an attractive molecule due to its unique structure and properties, which make it an ideal candidate for drug development.
科学的研究の応用
Lithiation and Substitution Reactions : Research has shown that lithiation of N-pyridinylmethyl)pivalamides, including compounds similar to N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, can occur both on the nitrogen and on the ring. This process allows for the creation of substituted derivatives with a high yield. Such reactions are significant in the synthesis of various complex organic molecules (Smith et al., 2013).
Molecular Structure and Hydrogen Bonding : Studies have also focused on the molecular structure of related compounds, like N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide. These compounds exhibit complex molecular conformations stabilized by intramolecular hydrogen bonding, which can be significant for understanding their chemical behavior and potential applications (Atalay et al., 2016).
Synthesis of Fluorescent π-Conjugated Oligomers : In another study, a compound structurally similar to N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide was used in the synthesis of π-conjugated oligomers. These oligomers, which consist of pyridine and enyne units, exhibit intense blue fluorescence emission, indicating potential applications in material science and optoelectronics (Takayama et al., 2004).
Hydrolysis and Amine Formation : The pivalamide group, a component of compounds like N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, has been studied for its hydrolysis using specific reagents such as Fe(NO3)3 in MeOH. This hydrolysis leads to the formation of corresponding amines, which can be valuable in various chemical syntheses (Bavetsias et al., 2004).
特性
IUPAC Name |
N-[2-chloro-6-(2-trimethylsilylethynyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OSi/c1-15(2,3)14(19)18-12-8-7-11(17-13(12)16)9-10-20(4,5)6/h7-8H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEHODITYKHIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#C[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673919 | |
| Record name | N-{2-Chloro-6-[(trimethylsilyl)ethynyl]pyridin-3-yl}-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide | |
CAS RN |
1142191-97-6 | |
| Record name | N-{2-Chloro-6-[(trimethylsilyl)ethynyl]pyridin-3-yl}-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
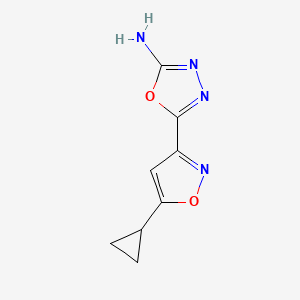
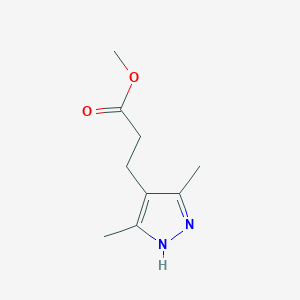
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
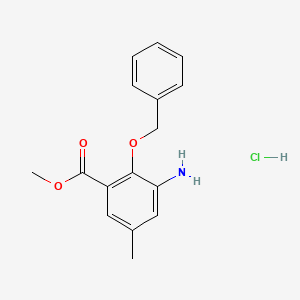
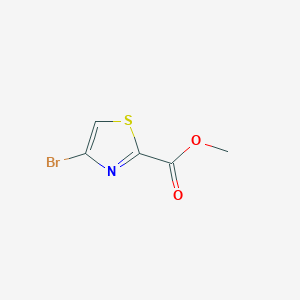
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)
![(5-Methylfuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1421045.png)
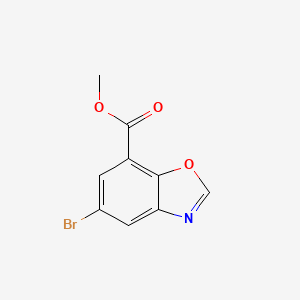

![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)

![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)